molecular formula C13H15N3O3 B13682780 Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13682780
M. Wt: 261.28 g/mol
InChI Key: ZVLJKRIJQBMEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties. The triazole ring is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with ethyl esters of carboxylic acids. One common method includes the reaction of 2-ethoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with DNA or proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    5-(2-Hydroxyphenyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a hydroxy group instead of an ethoxy group, leading to different chemical and biological properties.

    5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate: Contains a methoxy group, which may affect its reactivity and biological activity.

    5-(2-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylate:

This compound stands out due to its unique combination of an ethoxy group and a triazole ring, offering a distinct set of properties and applications in various fields.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 3-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-3-18-10-8-6-5-7-9(10)11-14-12(16-15-11)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

ZVLJKRIJQBMEAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=N2)C(=O)OCC

Origin of Product

United States

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